4,4'-Diphenylbenzophenone
Overview
Description
4,4’-Diphenylbenzophenone is an organic compound with the molecular formula C25H18O. It is a white to off-white crystalline powder with a melting point of 140-145°C and a boiling point of 300°C . This compound is insoluble in water but soluble in organic solvents such as alcohol and benzene . It is widely used in various industrial applications, including the manufacture of dyes, optical brighteners, and other organic chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diphenylbenzophenone can be synthesized through several methods. One common method involves the reaction of oxalyl chloride with biphenyl . Another method includes the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst in a petroleum ether solvent .
Industrial Production Methods
Industrial production of 4,4’-Diphenylbenzophenone typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diphenylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 4,4’-Diphenylbenzophenone into other derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4,4’-Diphenylbenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Diphenylbenzophenone involves its interaction with various molecular targets and pathways. For example, it can act as a photophysical probe, where it absorbs light and transfers energy to other molecules, facilitating the study of molecular interactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical research.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler diaromatic ketone with the formula C13H10O.
4,4’-Dichlorobenzophenone: A chlorinated derivative of benzophenone.
4,4’-Difluorobenzophenone: A fluorinated derivative of benzophenone.
Uniqueness
4,4’-Diphenylbenzophenone is unique due to its specific structure, which includes two phenyl groups attached to a benzophenone core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, optical brighteners, and as a photophysical probe .
Properties
IUPAC Name |
bis(4-phenylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQHCGWCUVLPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281360 | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3478-90-8 | |
Record name | 4-Biphenylyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diphenylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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